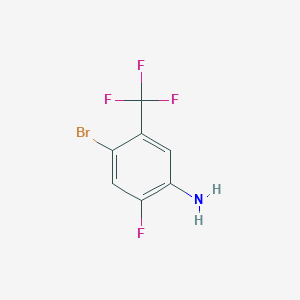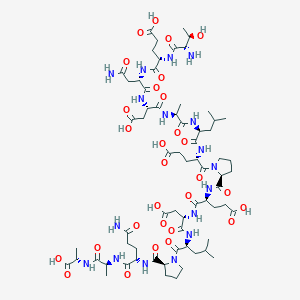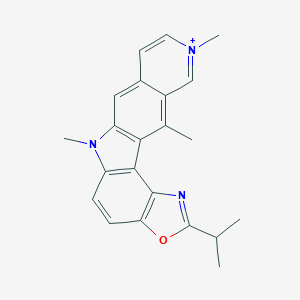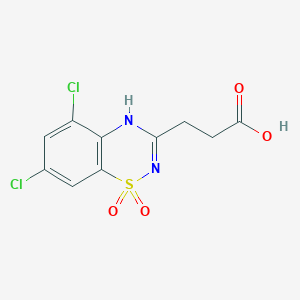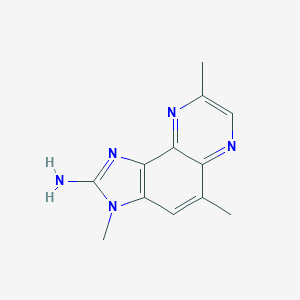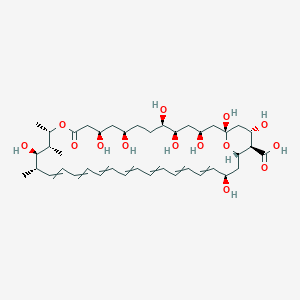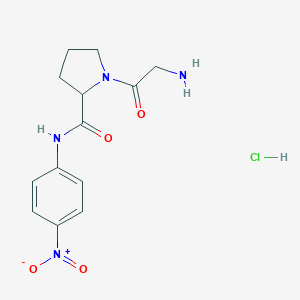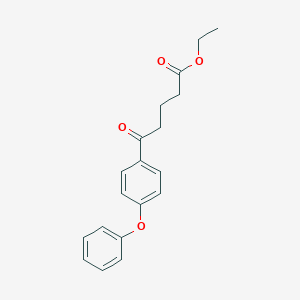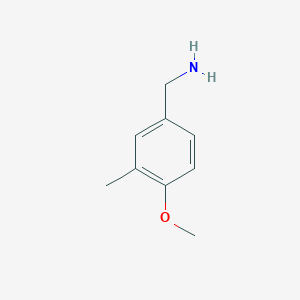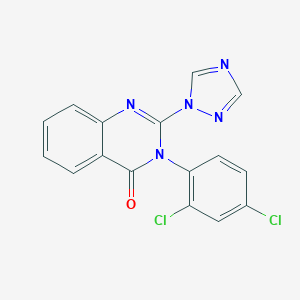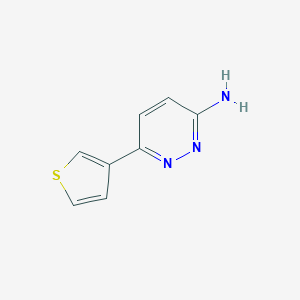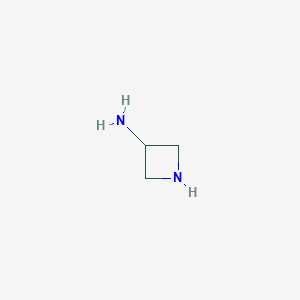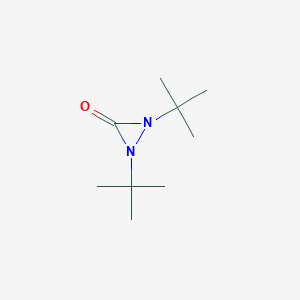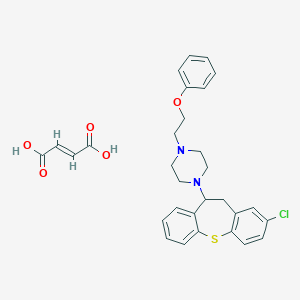
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate, also known as clopenthixol, is a neuroleptic drug that is commonly used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of thioxanthene derivatives and is known for its potent antipsychotic properties. In
Wirkmechanismus
The exact mechanism of action of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of psychosis.
Biochemische Und Physiologische Effekte
Clopenthixol has a number of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain. It also has sedative and anticholinergic effects, which can cause side effects such as drowsiness, dry mouth, and constipation. Clopenthixol has been shown to have a high affinity for dopamine D2 receptors, which may contribute to its potent antipsychotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Clopenthixol has a number of advantages for use in lab experiments, including its potent antipsychotic properties and relatively simple synthesis method. However, it also has a number of limitations, including its potential for side effects and the need for careful dosing to avoid toxicity. In addition, the exact mechanism of action of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate, including further studies on its mechanism of action and potential therapeutic applications. In addition, there is a need for more research on the potential side effects of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate and the development of safer and more effective antipsychotic drugs. Finally, there is a need for more research on the use of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate in combination with other drugs for the treatment of schizophrenia and other psychotic disorders.
Synthesemethoden
Clopenthixol can be synthesized by reacting 2-chlorodibenzo[b,f]thiepin with 4-(2-phenoxyethyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is then converted to its maleate salt form by reacting with maleic acid. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Clopenthixol has been extensively studied for its antipsychotic properties and has been found to be effective in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in the treatment of bipolar disorder and depression. In addition, 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.
Eigenschaften
CAS-Nummer |
101040-99-7 |
|---|---|
Produktname |
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate |
Molekularformel |
C30H31ClN2O5S |
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C26H27ClN2OS.C4H4O4/c27-21-10-11-25-20(18-21)19-24(23-8-4-5-9-26(23)31-25)29-14-12-28(13-15-29)16-17-30-22-6-2-1-3-7-22;5-3(6)1-2-4(7)8/h1-11,18,24H,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
RDBGKRRVSVLZIL-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Synonyme |
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl) piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



